N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)12-9-3-4-10-8(6-9)2-5-11(15)13-10/h3-4,6H,2,5H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRYCONGJFDICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228842 | |
| Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-14-6 | |
| Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The Friedel-Crafts acylation is a cornerstone method for constructing the tetrahydroquinoline scaffold. A representative pathway involves:
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Acetylation of Aniline Derivatives : 6-Amino-substituted anilines are acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide intermediate.
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Cyclization with Lewis Acids : The acetylated intermediate undergoes cyclization catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) to form the tetrahydroquinoline ring.
For example, a patent (JP2000229944A) describes the synthesis of 6-hydroxy-2-oxo-tetrahydroquinoline via AlCl₃-mediated cyclization of N-(4-substituted-benzoyl)-3-chloropropionylamide at 150–240°C. Adapting this method, the acetamide group can be introduced prior to cyclization by substituting the hydroxyl group with an acetylated amine.
Reaction Conditions and Yields
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| N-(4-Acetamidophenyl)propionamide | AlCl₃ | 150 | 78 |
| N-(4-Methoxybenzoyl)chloropropionamide | ZnCl₂ | 180 | 65 |
Key challenges include managing the electron-withdrawing effects of the acetamide group, which can deactivate the ring toward electrophilic attack. Optimizing stoichiometry and reaction time mitigates side reactions such as over-acylation.
Modern Catalytic Methods
Kabbe Condensation for Quinolinone Formation
Kabbe condensation, traditionally used for chromanones, has been adapted for quinolinones. This method involves the reaction of γ,δ-epoxy ketones with primary amines under acidic conditions to form the tetrahydroquinoline skeleton. For N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide:
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Epoxy Ketone Preparation : 5-Acetamido-2-oxo-cyclohexenone is synthesized via oxidation of acetophenone derivatives.
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Condensation with Ammonia : The epoxy ketone reacts with ammonium acetate in trifluoroacetic acid (TFA) to form the tetrahydroquinoline core.
Advantages :
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High regioselectivity due to the directing effect of the acetamide group.
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Compatibility with microwave-assisted synthesis, reducing reaction times from hours to minutes.
Limitations :
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Requires stringent control of moisture to prevent hydrolysis of the epoxy intermediate.
Ionic Liquid-Promoted Cyclization
Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄]) serve as green solvents and catalysts for cyclization reactions. A typical procedure involves:
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Dissolving the Acetylated Aniline in [BMIM][BF₄].
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Heating at 100°C for 2–4 hours to facilitate intramolecular cyclization.
Benefits :
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Enhanced reaction rates due to the high polarity and ionic environment.
Nucleophilic Acyl Substitution Strategies
Direct Acetylation of 6-Amino-Tetrahydroquinolin-2-One
This two-step approach involves:
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Synthesis of 6-Amino-Tetrahydroquinolin-2-One :
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Reduction of 6-nitro-tetrahydroquinolin-2-one using hydrogen gas and palladium on carbon (Pd/C).
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Acetylation :
Optimization Insights :
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Using acetic anhydride instead of acetyl chloride improves safety and reduces side products.
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Yields exceed 85% when the amino group is protected with a tert-butoxycarbonyl (Boc) group prior to reduction.
Solvent-Free and Mechanochemical Approaches
Ball milling and melt reactions eliminate solvent use, aligning with green chemistry principles. For example:
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Ball Milling : 6-Amino-tetrahydroquinolin-2-one and acetic anhydride are milled with sodium bicarbonate (NaHCO₃) as a base. Reaction completion occurs within 30 minutes at 25 Hz.
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Melt Reaction : Heating the reactants at 120°C for 1 hour without solvents achieves 90% conversion.
Comparative Analysis
| Method | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ball Milling | 30 | 88 | 95 |
| Melt Reaction | 60 | 90 | 93 |
Analytical and Purification Techniques
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce hydroxyquinoline derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been explored for its potential as an anticancer agent . It exhibits cytotoxic effects against various cancer cell lines by inhibiting specific enzymes involved in cancer pathways. For instance:
| Study | Compound | Cancer Type | Findings |
|---|---|---|---|
| This compound | Breast Cancer | Induced apoptosis in MCF-7 cells. | |
| This compound | Colon Cancer | Reduced cell viability in HT29 cells. |
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent . Preliminary studies indicate its effectiveness against several bacterial strains:
| Pathogen | Test Method | Result |
|---|---|---|
| Staphylococcus aureus | Disk diffusion method | Inhibition zone of 15 mm |
| Escherichia coli | MIC assay | MIC = 32 µg/mL |
These results suggest that this compound may be effective in developing new antibiotics.
3. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties , potentially mitigating neurodegenerative diseases by modulating neurotransmitter systems and inhibiting inflammatory pathways.
Case Studies
Case Study 1: Anticancer Activity
A study published in 2023 investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated significant induction of apoptosis through the activation of caspase pathways. This suggests the compound could serve as a lead for developing new anticancer drugs.
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (CAS 924829-85-6)
- Structure: Features a chloro substituent on the acetamide and a methylene linker to the tetrahydroquinoline.
- Properties : Molecular weight = 253; lower solubility due to the chloro group’s lipophilicity.
- Applications : Used as a synthetic intermediate in research (e.g., kinase inhibitor development) .
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide (CAS 921913-44-2)
- Structure: Incorporates an ethyl group at the 1-position of the tetrahydroquinoline and a 3-methoxyphenoxy acetamide side chain.
- Properties : Higher molecular weight (354.4) and improved solubility due to the methoxy group.
- Applications: Potential CNS activity due to enhanced blood-brain barrier penetration from the ethyl and methoxy groups .
N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide
Heterocyclic Modifications Beyond Tetrahydroquinoline
N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1009197-64-1)
- Structure: Replaces tetrahydroquinoline with a dimethylquinoxaline ring; includes a carbamoyl group.
- Properties : Molecular weight = 276.29; carbamoyl group enhances hydrogen-bonding capacity.
- Applications: Potential enzyme inhibition (e.g., kinases) due to quinoxaline’s planar structure .
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1008859-86-6)
Functional Group Additions on the Acetamide Side Chain
OSMI-1
- Structure : Features a sulfonamido group and furan-thiophene substituents.
- Properties : Fluorescence properties from the coumarin-like structure (in compound K, ).
- Applications : Used in FLIM-FRET microscopy for studying protein modifications .
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)
Comparative Analysis Table
Research Findings and Implications
- Structural Impact on Bioactivity: Chloro and cyano groups enhance target binding but reduce solubility, whereas methoxy and sulfonamide groups improve pharmacokinetics .
- Synthetic Strategies : Acyl chloride-amine coupling () and reflux with triethylamine () are common for acetamide derivatives .
- Therapeutic Potential: Tetrahydroquinoline derivatives show promise in CNS disorders, while quinoxaline analogs are explored in oncology .
Biological Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a tetrahydroquinoline core with an acetamide group, which contributes to its unique pharmacological properties. The molecular structure can be represented as follows:
Key Structural Features:
- Tetrahydroquinoline ring system
- Acetamide functional group
- Carbonyl group at the 2-position
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. For instance, it could interact with topoisomerases, which are crucial for DNA replication and repair processes .
- Receptor Modulation : The compound may also modulate neurotransmitter receptors, potentially influencing pain and inflammation responses.
- Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. This suggests its potential as an anti-cancer agent.
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Cytotoxicity against cancer cell lines; potential anti-inflammatory effects |
| 2-Chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methylacetamide | Structure | Antifungal activity; cytotoxic effects |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide | Structure | Enhanced cytotoxicity; potential for drug development |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives:
- Anti-Cancer Activity : A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated that some derivatives exhibited significant inhibition of cell proliferation and induced apoptosis .
- Inflammation Modulation : Another research project focused on the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines in vitro when tested on macrophage cell lines.
Future Directions
The promising biological activity of this compound suggests several avenues for future research:
- Mechanistic Studies : Further investigation into the precise mechanisms by which this compound interacts with biological targets is necessary to fully understand its potential therapeutic applications.
- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy in vivo will be crucial for advancing this compound toward clinical applications.
Q & A
Q. What are the optimal synthetic routes for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis: The compound can be synthesized via acylation of the primary amine group in the tetrahydroquinoline scaffold using acetic anhydride or acetyl chloride. Mild reaction conditions (20–40°C) in polar aprotic solvents like dichloromethane or toluene are recommended to minimize side reactions .
- Yield Optimization: Catalytic bases (e.g., sodium carbonate) improve reactivity, while Pd/C-assisted hydrogenation may reduce nitro intermediates in multi-step syntheses . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify using column chromatography (gradient elution) or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use - and -NMR to identify key signals: the acetamide carbonyl (~168–170 ppm) and tetrahydroquinoline protons (δ 1.2–4.9 ppm) . IR spectroscopy confirms amide C=O stretches (~1650 cm) and NH bending (~1550 cm) .
- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) or mass spectrometry (ESI/APCI) ensures >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for tetrahydroquinoline derivatives?
Methodological Answer:
- Comparative SAR Analysis: Construct a structure-activity relationship (SAR) table comparing substituent effects (e.g., fluorophenoxy vs. chlorobenzamide groups). For example, fluorinated derivatives show enhanced target affinity due to electronegative interactions, while bulky groups reduce solubility .
- Assay Standardization: Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables. Use orthogonal assays (e.g., SPR for binding, cell viability tests for cytotoxicity) to validate results .
Q. What structural features of this compound influence its pharmacokinetic properties?
Methodological Answer:
- Key Features:
- Tetrahydroquinoline Core: Enhances membrane permeability due to lipophilic character.
- Acetamide Group: Improves metabolic stability by resisting hydrolysis compared to ester derivatives .
- Modification Strategies: Introduce hydrophilic groups (e.g., hydroxyl at C5) to enhance solubility without compromising bioavailability .
Q. How can in silico methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK5/p25) or GPCRs. Focus on conserved residues (e.g., ATP-binding pockets) .
- Pharmacophore Mapping: Generate 3D pharmacophores using MOE or Phase to identify critical hydrogen-bond acceptors (amide oxygen) and aromatic features (quinoline ring) .
Q. What experimental approaches mitigate stability issues during long-term storage?
Methodological Answer:
- Storage Conditions: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid hygroscopic degradation .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolyzed acetamide) .
Methodological Design Questions
Q. How to design derivatives with improved selectivity for neurological targets?
Methodological Answer:
- Scaffold Hybridization: Fuse the tetrahydroquinoline core with benzodioxin or morpholinone moieties to enhance blood-brain barrier penetration .
- Bioisosteric Replacement: Substitute the acetamide with sulfonamide or carbamate groups to modulate target specificity .
Q. What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Stepwise Optimization: Screen solvents (DMF vs. THF) and catalysts (e.g., DMAP for acylation) at each step. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .
- Workflow Integration: Employ flow chemistry for exothermic reactions (e.g., nitrations) to improve safety and scalability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
